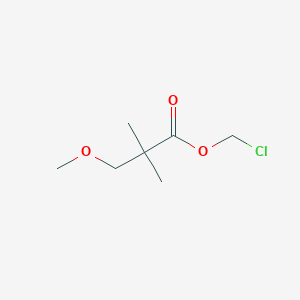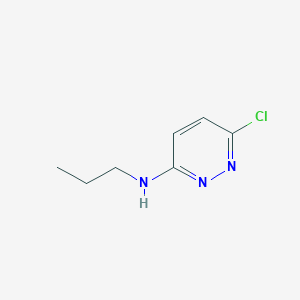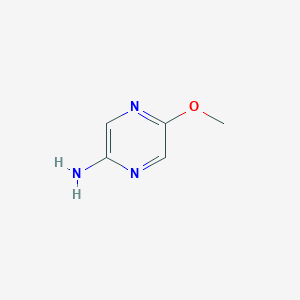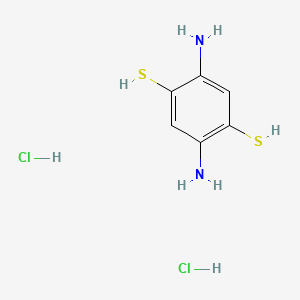
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
説明
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12Cl3N . It is a derivative of tetrahydroisoquinoline, a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with two chlorine atoms at the 6 and 7 positions and a methyl group at the 1 position . The InChI code for this compound is 1S/C10H12Cl3N .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is 252.57 . It is a powder that is stored at room temperature .科学的研究の応用
Enzyme Inhibition and Therapeutic Potential
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential as enzyme inhibitors. One compound, SK&F 64139, is a potent inhibitor of phenylethanolamine N-methyltransferase and has demonstrated therapeutic utility potential in humans (Demarinis et al., 1981).
Neurological Research
Research has explored the role of tetrahydroisoquinoline derivatives, including 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, in neurology. These compounds have been found in parkinsonian and normal human brains, indicating their potential relevance in neurodegenerative diseases (Niwa et al., 1991). Furthermore, their potential involvement in the pathogenesis of Parkinson's disease has been investigated, with studies showing that N-methylation and oxidation of isoquinolines may be key factors (Naoi et al., 1993).
Pharmacological Effects
Research into the pharmacological effects of tetrahydroisoquinoline derivatives, including the 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, has shown that these compounds can induce various effects such as tremors and changes in blood pressure, respiration, and pulse rate. This research has implications for understanding the physiological and toxicological properties of these compounds (Hjort et al., 1942).
Synthesis and Biological Activity
Studies have also focused on the synthesis and biological activity of various tetrahydroisoquinoline derivatives. These include investigations into the interactions with catechol O-methyltransferase and their ability to release norepinephrine, which is significant for understanding their biochemical interactions and potential therapeutic applications (Smissman et al., 1976).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYNZVRURWKODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217903 | |
| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
249624-76-8 | |
| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249624-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















